molecular formula C17H23BN2O2 B1428772 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 885226-07-3

2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1428772
CAS RN: 885226-07-3
M. Wt: 298.2 g/mol
InChI Key: UWYAQNLLLBRAHQ-UHFFFAOYSA-N
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Description

2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C17H23BN2O2 and its molecular weight is 298.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound, along with similar boric acid ester intermediates, is synthesized through substitution reactions and analyzed using techniques like FTIR, NMR, and mass spectrometry. These compounds' molecular structures are further validated through X-ray diffraction and conformational analyses, and density functional theory (DFT) studies (Huang et al., 2021).

Application in Polymer Chemistry

  • It is used in the synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole units, and the resulting polymers display significant solubility in common organic solvents like chloroform and dichloromethane (Welterlich et al., 2012).
  • The compound is also involved in the synthesis of luminescent conjugated polymers with various units like carbazole and fluorene, exhibiting unique optical properties (Zhu et al., 2007).

Electropolymerization and Conductivity

  • Derivatized bis(pyrrol-2-yl) arylenes, including related compounds, have been synthesized and studied for their low oxidation potentials, making them suitable for electropolymerization and potentially leading to conducting polymers (Sotzing et al., 1996).

Application in Coordination Chemistry

  • The compound is utilized in creating two-dimensional coordination polymers, particularly with Cobalt(II), demonstrating the potential for constructing materials with specific lattice structures and void spaces (Al-Fayaad et al., 2020).

Use in Pharmaceutical Research

  • A derivative of the compound was found to enhance monoclonal antibody production in Chinese hamster ovary cell cultures, suggesting potential use in biopharmaceutical manufacturing (Aki et al., 2021).

properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BN2O2/c1-12-7-8-13(2)20(12)15-10-9-14(11-19-15)18-21-16(3,4)17(5,6)22-18/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYAQNLLLBRAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3C(=CC=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
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2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 3
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2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 4
Reactant of Route 4
2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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